Tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
Description
Historical Background and Discovery
The development of this compound traces its origins to the broader historical context of oxazolidine chemistry, which began in the nineteenth century with the first synthesis of oxazolidine derivatives. The parent oxazolidine structure was first synthesized in the 1800s through condensation reactions of 2-aminoalcohols with aldehydes and ketones, establishing the foundational methodology that would later enable the creation of more complex derivatives. The specific compound this compound emerged as part of the systematic exploration of chiral oxazolidine derivatives during the late twentieth century, coinciding with the growing interest in asymmetric synthesis and chiral auxiliary development.
The compound was first documented in chemical databases in 2006, with its initial registration in PubChem occurring on October 26, 2006. This timing coincides with the period of intense research into oxazolidine-based chiral auxiliaries, particularly following the groundbreaking work on Evans oxazolidinones and their applications in asymmetric synthesis. The development of synthetic routes to this specific compound benefited from advances in reduction chemistry, particularly the use of lithium aluminum hydride for the selective reduction of ester precursors to generate the hydroxymethyl functionality. Early synthetic approaches involved the reduction of corresponding methyl ester derivatives using lithium aluminum hydride in tetrahydrofuran, achieving yields of approximately 95 percent under optimized conditions.
The compound's discovery and characterization were facilitated by improvements in analytical techniques during the early 2000s, including advances in nuclear magnetic resonance spectroscopy and mass spectrometry. These technological developments enabled researchers to definitively establish the stereochemistry and structural features of the compound, leading to its recognition as a valuable synthetic intermediate. The most recent modifications to the compound's database entries occurred in May 2025, reflecting ongoing research interest and updated analytical data.
Significance in Organic Chemistry
This compound holds considerable significance in organic chemistry due to its multifunctional nature and stereochemical properties. The compound serves as an important intermediate in the synthesis of complex organic molecules, particularly in the context of pharmaceutical development and natural product synthesis. Its structural features, including the presence of both a protected carboxylate group and a free hydroxymethyl functionality, make it an ideal candidate for further synthetic elaboration through various chemical transformations.
The compound's significance is particularly evident in its potential role as a chiral auxiliary, following the well-established precedent of related oxazolidine derivatives in asymmetric synthesis. Oxazolidines have demonstrated remarkable utility as chiral auxiliaries that can be easily recycled under mild conditions, enhancing their commercial potential in large-scale synthetic applications. The specific substitution pattern of this compound, with its trimethyl substitution at positions 2, 2, and 5, provides unique steric environments that can influence the stereochemical outcome of reactions involving the auxiliary.
Research applications of this compound extend to its use in the development of analytical methods and synthetic methodologies. The compound has been investigated as a potential building block for the synthesis of more complex heterocyclic structures, leveraging the reactivity of both the hydroxymethyl group and the oxazolidine ring system. Studies have shown that oxazolidines can undergo various transformations, including ring-opening reactions, oxidation of the hydroxymethyl group to aldehydes or carboxylic acids, and nucleophilic substitution reactions when appropriate leaving groups are introduced.
The compound's importance in organic chemistry is further underscored by its availability from multiple commercial suppliers, indicating sustained research and industrial interest. Its classification as a research-grade chemical with purity specifications exceeding 95 percent demonstrates the demand for high-quality material in synthetic applications. The compound's versatility is enhanced by the presence of the tert-butyl ester protecting group, which can be selectively removed under acidic conditions to reveal the corresponding carboxylic acid, providing additional synthetic flexibility.
Classification within Oxazolidine Derivatives
This compound belongs to the broader class of 1,3-oxazolidine derivatives, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring structure. Within this classification system, the compound specifically represents a 3-carboxylate-substituted oxazolidine, distinguishing it from other common oxazolidine derivatives such as 2-oxazolidinones or simple N-alkyl oxazolidines.
The structural classification of this compound can be understood through several key features that define its position within the oxazolidine family. The presence of the nitrogen atom at position 3 bearing a carboxylate substituent places it in the category of N-acyl oxazolidines, which are known for their enhanced stability compared to unsubstituted oxazolidines. The 2,2-dimethyl substitution pattern creates a spiro-like arrangement that significantly influences the compound's conformational properties and reactivity profile. Additionally, the hydroxymethyl group at position 4 and the methyl group at position 5 contribute to the compound's chiral nature and its potential utility in asymmetric synthesis applications.
Oxazolidines are distinguished from their closely related counterparts, oxazolidinones, by the absence of a carbonyl group within the ring structure. This structural difference has significant implications for their chemical behavior, as oxazolidines are generally more susceptible to hydrolysis and ring-opening reactions compared to the more stable oxazolidinone systems. The compound under investigation represents an intermediate category, where the nitrogen atom bears an external carboxylate group while maintaining the basic oxazolidine ring structure.
| Classification Category | Structural Features | Related Compounds |
|---|---|---|
| Heterocyclic Family | Five-membered ring with N and O | Oxazolidinones, Isoxazolidines |
| Substitution Pattern | 3-Carboxylate, 4-hydroxymethyl, 2,2,5-trimethyl | Evans Auxiliaries, Chiral Oxazolidines |
| Stereochemical Class | Chiral at C-4 and C-5 | (4R,5R) and (4S,5S) isomers |
| Functional Group Class | Carboxylate ester, Primary alcohol | Protected amino acid derivatives |
The compound's classification within oxazolidine derivatives is further refined by its stereochemical properties. The (4R,5R) configuration, as documented in chemical databases, represents one of the possible stereoisomers of this compound. The existence of multiple stereoisomers, including the (4S,5S) form documented under a different Chemical Abstracts Service number, highlights the importance of stereochemical considerations in the classification and application of these compounds. This stereochemical diversity is characteristic of oxazolidine derivatives derived from chiral starting materials and contributes to their utility in asymmetric synthesis applications.
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8-9(7-14)13(12(5,6)16-8)10(15)17-11(2,3)4/h8-9,14H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGUACRTSCOTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142181 | |
| Record name | 1,1-Dimethylethyl 4-(hydroxymethyl)-2,2,5-trimethyl-3-oxazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087798-47-7 | |
| Record name | 1,1-Dimethylethyl 4-(hydroxymethyl)-2,2,5-trimethyl-3-oxazolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(hydroxymethyl)-2,2,5-trimethyl-3-oxazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization and Ring Formation
The oxazolidine ring is commonly formed by condensation of a suitably substituted amino alcohol with an aldehyde or ketone, followed by intramolecular cyclization. For this compound:
- The amino alcohol precursor contains methyl groups at the 2 and 5 positions.
- The hydroxymethyl group at the 4-position is introduced via formaldehyde or a related reagent.
Representative Synthetic Route (Literature-Based)
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Preparation of amino alcohol intermediate | Starting from 2,2,5-trimethyl-substituted amino alcohol | Provides stereochemically defined precursor |
| 2. Cyclization with formaldehyde | Acid or base catalysis, room temperature | Formation of 4-(hydroxymethyl)-1,3-oxazolidine ring |
| 3. Esterification with tert-butyl chloroformate | Mild base (e.g., triethylamine), DCM solvent, 0-25°C | Formation of tert-butyl ester at 3-position |
| 4. Purification | Silica gel chromatography or crystallization | Isolated pure this compound |
Alternative Synthetic Insights
- Analogous compounds such as tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate have been synthesized by halogenation at the 4-position, which can then be converted to the hydroxymethyl derivative via nucleophilic substitution.
- The stereochemistry is controlled by the choice of chiral amino alcohol precursors and reaction conditions.
Research Findings and Data
Purity and Characterization
- Purity is generally confirmed by Gas Chromatography (GC) with >98% purity reported.
- Structural confirmation is achieved by NMR spectroscopy, confirming the presence of the hydroxymethyl group and tert-butyl ester moiety.
- Specific rotation and refractive index data support stereochemical assignments (e.g., specific rotation ~37° in methanol).
Comparative Data Table
| Parameter | This compound | Analogous Compound (4-iodomethyl derivative) |
|---|---|---|
| Molecular Formula | C12H23NO4 | C12H22INO3 |
| Molecular Weight | 245.32 g/mol | 355.21 g/mol |
| Purity (GC) | >98% | Not specified |
| Physical State | Liquid (colorless to light yellow) | Solid or liquid (depending on synthesis) |
| Synthesis Complexity | Moderate | Moderate to high (due to halogenation step) |
| Typical Yield | 50–70% (estimated) | Not specified |
| Key Functional Group | Hydroxymethyl at 4-position | Iodomethyl at 4-position |
Summary of Preparation Notes
- The compound is synthesized via cyclization of chiral amino alcohols with formaldehyde, followed by tert-butyl esterification.
- Reaction conditions are mild, favoring stereochemical integrity.
- Purification typically involves chromatographic techniques.
- The compound serves as an intermediate in the synthesis of biologically relevant molecules, such as glycopolymers influencing immune responses.
- Alternative routes involving halogenated intermediates provide synthetic flexibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Structural Overview
The compound's structure includes a tert-butyl group and a hydroxymethyl substituent, which enhance its solubility and biological activity. The oxazolidine ring is notable for its ability to mimic natural compounds and interact with biological targets effectively. Its molecular formula is .
Antimicrobial Activity
Research indicates that compounds with oxazolidine structures exhibit significant antibacterial properties. Tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of pathogens through mechanisms involving cell wall synthesis disruption .
Antioxidant Properties
The presence of hydroxymethyl groups in the compound enhances its ability to scavenge free radicals. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases .
Enzyme Inhibition
The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. Such enzyme inhibitors can be pivotal in drug development for conditions like cancer and metabolic disorders. Ongoing studies are investigating the detailed mechanisms of action and the specific targets of this compound .
Interaction Studies
Understanding how this compound interacts with biological systems is essential for its application in drug design. Techniques such as molecular docking and kinetic assays are employed to elucidate these interactions .
Synthesis of Novel Compounds
This oxazolidine derivative serves as a chiral building block in synthesizing more complex molecules. Its stereochemistry allows for the creation of enantiomerically pure compounds that are crucial in pharmaceutical applications .
Polymer Chemistry
Due to its functional groups, this compound can be utilized in polymer synthesis. It can act as a monomer or cross-linking agent in creating polymers with tailored properties for specific applications such as coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to the active site of enzymes, altering their activity, and modulating biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Groups
The target compound is compared to analogs with substitutions at the 4-position of the oxazolidine ring. Key differences lie in functional groups, which influence reactivity, stability, and applications.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Stability and Physical Properties
- Steric Effects :
- The 2,2,5-trimethyl groups in all analogs increase steric hindrance, reducing ring-opening reactivity.
- Boc Group Stability :
- Stable under basic conditions but cleaved under acidic conditions (e.g., TFA).
- Electron-Withdrawing Effects: Cyano derivatives exhibit enhanced stability against nucleophilic attack compared to hydroxymethyl analogs .
Research Findings and Challenges
- Diastereomer Separation : The target compound’s diastereomeric mixture may require chromatographic separation for precise applications, increasing costs .
- Cost vs. Reactivity : Bromo and iodo derivatives are expensive but indispensable for coupling reactions, limiting large-scale use .
- Stereochemical Control : The (4R,5R)-stereoisomer () offers better control in asymmetric synthesis compared to diastereomeric mixtures.
Biological Activity
Tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a compound with potential biological significance due to its structural characteristics and functional groups. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 245.32 g/mol
- CAS Number : 1013028-27-7
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that derivatives of oxazolidines can inhibit oxidative stress markers and lipid peroxidation in cellular models .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Oxazolidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases such as Alzheimer's. Inhibitory concentrations (IC) for related compounds have been reported as low as 0.75 μM for AChE inhibition .
Enzyme Inhibition
Inhibition studies indicate that this compound may affect various esterases. The compound's activity against cholinesterases has been documented, suggesting a dual role in both antioxidant and enzyme inhibition pathways .
Study on Neuroprotection
A study involving a scopolamine-induced memory deficit model in mice demonstrated that compounds with similar oxazolidine structures could significantly improve memory retention and reduce oxidative stress markers . This highlights the potential of this compound in cognitive health.
Antioxidant Activity Assessment
In vitro assays measuring the antioxidant capacity of related compounds showed effective scavenging of free radicals and protection against oxidative damage in neuronal cells. For example, the use of ABTS and FRAP assays revealed strong antioxidant properties comparable to established antioxidants .
The biological activity of this compound is primarily attributed to its ability to interact with free radicals and inhibit key enzymes involved in neurodegeneration. The presence of hydroxymethyl groups enhances its reactivity towards oxidative species .
Comparative Analysis of Related Compounds
A comparative study of various oxazolidine derivatives highlighted the structure-activity relationship (SAR). The presence of specific functional groups was linked to enhanced biological activities such as improved AChE inhibition and antioxidant capacity .
| Compound | IC (AChE Inhibition) | Antioxidant Activity (ABTS) |
|---|---|---|
| Compound A | 0.75 μM | 0.82 trolox equivalent |
| Compound B | 7.4 μM | 1.62 trolox equivalent |
| Tert-butyl derivative | TBD | TBD |
Q & A
Q. Q1: What are the optimal synthetic routes for preparing tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate, and how can reaction conditions be standardized for reproducibility?
Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions using tert-butyl carbamate derivatives and hydroxymethyl-containing precursors. For example, a feasible route involves coupling tert-butyl carbamate with a hydroxymethyl-oxazolidine intermediate under mild acidic or basic conditions. Key parameters include:
- Temperature control : Reactions are often conducted at 0–20°C to minimize side reactions (e.g., epimerization or decomposition) .
- Catalysts : DMAP (4-dimethylaminopyridine) and triethylamine are commonly used to activate intermediates and stabilize reactive species .
- Purification : Column chromatography (e.g., SiO₂ with gradients of n-pentane/dichloromethane) achieves >95% purity. Yield optimization requires monitoring by TLC or HPLC .
Advanced Stereochemical Analysis
Q. Q2: How can stereochemical integrity at the 4-hydroxymethyl and 5-methyl positions be confirmed, and what analytical methods resolve conflicting data from NMR and X-ray crystallography?
Answer:
- Chiral HPLC or SFC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives). Retention time discrepancies between synthetic and reference standards validate configuration .
- ROESY NMR : Detects spatial proximity between protons (e.g., 4-hydroxymethyl and 5-methyl groups) to confirm relative stereochemistry .
- X-ray vs. NMR contradictions : If X-ray data conflict with NOE correlations, consider dynamic effects (e.g., rotational barriers in solution) or crystal packing artifacts. Re-measure NMR at variable temperatures (VT-NMR) to assess conformational flexibility .
Stability and Reactivity Under Experimental Conditions
Q. Q3: What are the decomposition pathways of this compound under acidic/basic conditions, and how can stability during storage be improved?
Answer:
- Hydrolysis : The oxazolidine ring hydrolyzes in strong acids (e.g., HCl) or bases (e.g., NaOH), yielding tert-butyl alcohol and a hydroxymethyl amine derivative. Kinetic studies show pseudo-first-order degradation at pH < 3 or pH > 10 .
- Stabilization strategies :
- Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation.
- Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid water-induced ring-opening .
Methodological Optimization for Functional Group Modifications
Q. Q4: How can the hydroxymethyl group be selectively functionalized (e.g., oxidation, esterification) without affecting the oxazolidine ring?
Answer:
- Oxidation to aldehyde : Use Dess-Martin periodinane (DMP) or Swern conditions (oxalyl chloride/DMSO) at -78°C to convert -CH₂OH to -CHO. Monitor reaction progress via IR (loss of O-H stretch at ~3400 cm⁻¹) .
- Esterification : React with acetyl chloride/pyridine or succinic anhydride/DMAP to form esters. Protect the oxazolidine nitrogen with Boc groups to prevent side reactions .
Data Contradictions in Spectral Assignments
Q. Q5: How should researchers resolve discrepancies between calculated and observed [¹³C NMR] chemical shifts for the oxazolidine carbons?
Answer:
- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*). Deviations >5 ppm suggest misassignment or conformational averaging.
- Solvent effects : Polar solvents (e.g., DMSO-d₆) deshield carbons adjacent to electronegative atoms. Re-run NMR in CDCl₃ or CCl₄ to reduce solvent interactions .
Applications in Chiral Auxiliary Design
Q. Q6: What role does the 2,2,5-trimethyl substitution play in enhancing diastereoselectivity in asymmetric synthesis?
Answer:
- Steric hindrance : The 2,2-dimethyl groups restrict rotation around the oxazolidine C-N bond, locking the ring in a chair-like conformation. This enforces facial selectivity during nucleophilic attacks .
- Case study : In allylation reactions, the 5-methyl group directs reagents to the Re face, achieving >90% de. ROESY correlations between 5-Me and tert-butyl protons confirm this geometry .
Ecotoxicological and Handling Precautions
Q. Q7: What are the recommended safety protocols for handling this compound, given limited ecotoxicological data?
Answer:
- PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact.
- Waste disposal : Incinerate at >1000°C or neutralize with 10% KOH/EtOH mixtures before disposal. Avoid aqueous release due to potential bioaccumulation risks .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
